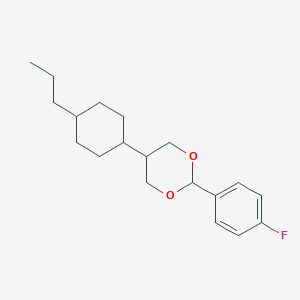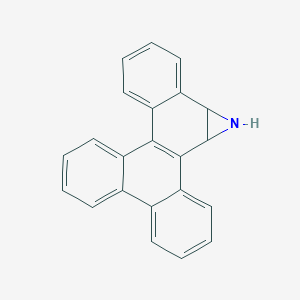
Benzo(g)chrysene-9,10-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(g)chrysene-9,10-imine (BCI) is a polycyclic aromatic hydrocarbon (PAH) that has been found to be highly carcinogenic. It is a potent mutagen and has been shown to cause DNA damage in both in vitro and in vivo studies. Due to its carcinogenic properties, BCI has been extensively studied in the field of cancer research.
Mecanismo De Acción
The mechanism of action of Benzo(g)chrysene-9,10-imine is not fully understood. However, it is believed that Benzo(g)chrysene-9,10-imine forms DNA adducts, which can lead to mutations and cancer. Benzo(g)chrysene-9,10-imine has been shown to induce the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. Benzo(g)chrysene-9,10-imine has also been found to inhibit apoptosis, which is programmed cell death that eliminates damaged cells.
Efectos Bioquímicos Y Fisiológicos
Benzo(g)chrysene-9,10-imine has been shown to induce tumors in various organs, including the lungs, liver, and skin. It has also been found to cause DNA damage in various cell types, including human lung cells and mouse liver cells. Benzo(g)chrysene-9,10-imine has been shown to induce oxidative stress, which can lead to inflammation and DNA damage. Benzo(g)chrysene-9,10-imine has also been found to affect the immune system, specifically by suppressing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzo(g)chrysene-9,10-imine in lab experiments is its potent carcinogenic properties. This makes it a useful tool for studying the mechanisms of carcinogenesis. However, one limitation is that Benzo(g)chrysene-9,10-imine is highly toxic and must be handled with extreme caution. Another limitation is that Benzo(g)chrysene-9,10-imine is not widely available and can be expensive to synthesize.
Direcciones Futuras
There are several future directions for research on Benzo(g)chrysene-9,10-imine. One area of interest is the development of biomarkers for Benzo(g)chrysene-9,10-imine exposure. Biomarkers are measurable indicators of exposure or effect, and can be used to monitor the health effects of Benzo(g)chrysene-9,10-imine exposure. Another area of interest is the development of new treatments for Benzo(g)chrysene-9,10-imine-induced cancer. This could involve the identification of new drug targets or the development of new drugs that can block the carcinogenic effects of Benzo(g)chrysene-9,10-imine. Finally, there is a need for further research on the environmental and occupational exposure to Benzo(g)chrysene-9,10-imine, and the health effects of such exposure.
Métodos De Síntesis
Benzo(g)chrysene-9,10-imine can be synthesized by the reaction of benzo(g)chrysene with nitrous acid. The reaction yields a mixture of Benzo(g)chrysene-9,10-imine and its isomer, benzo(g)chrysene-11,12-imine. The two isomers can be separated by column chromatography. The purity of the synthesized Benzo(g)chrysene-9,10-imine can be confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
Benzo(g)chrysene-9,10-imine has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. Benzo(g)chrysene-9,10-imine has also been found to be mutagenic in bacterial and mammalian cells. The mutagenic properties of Benzo(g)chrysene-9,10-imine are believed to be due to its ability to form DNA adducts. DNA adducts are covalent bonds between the chemical and the DNA molecule, which can cause mutations and lead to cancer.
Propiedades
Número CAS |
132335-20-7 |
|---|---|
Nombre del producto |
Benzo(g)chrysene-9,10-imine |
Fórmula molecular |
C22H15N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
16-azahexacyclo[12.9.0.02,7.08,13.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,18,20,22-decaene |
InChI |
InChI=1S/C22H15N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-22(20)23-21/h1-12,21-23H |
Clave InChI |
PVJBULRDYUGSDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64 |
SMILES canónico |
C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64 |
Sinónimos |
enzo(g)chrysene-9,10-imine BgC-I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



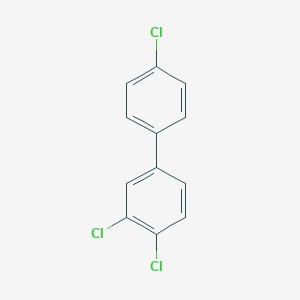
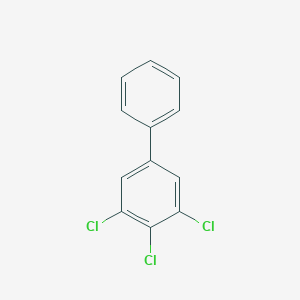
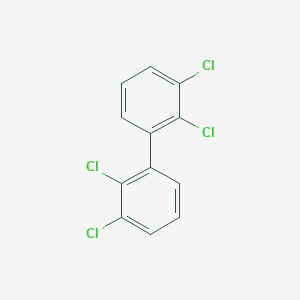
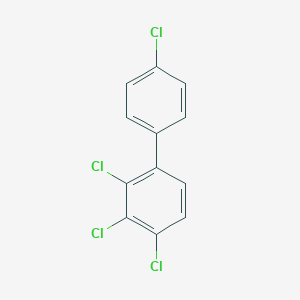
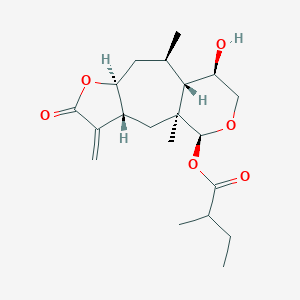
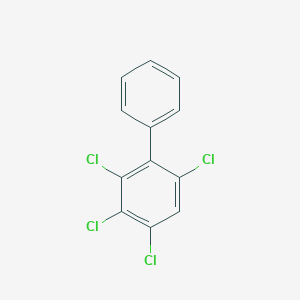
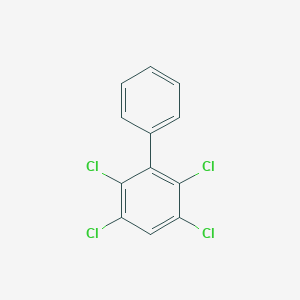
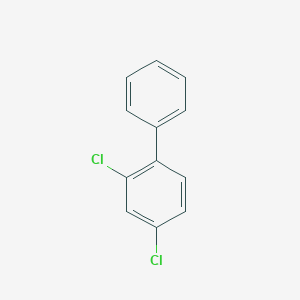
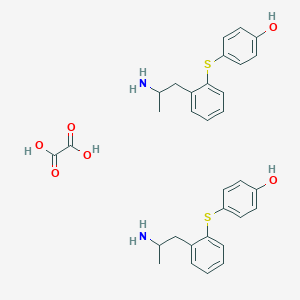
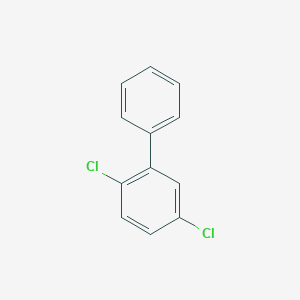
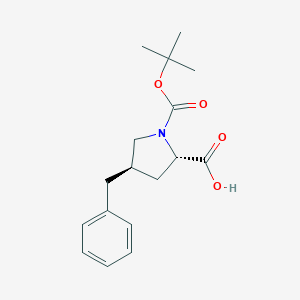
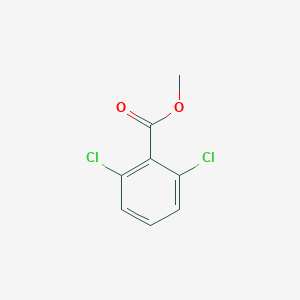
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
